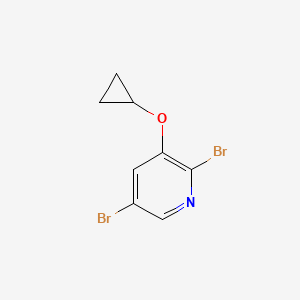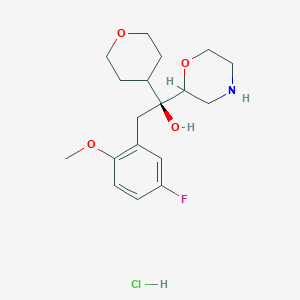
(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Edivoxetine Hydrochloride is a compound that acts as a selective norepinephrine reuptake inhibitor. It was developed by Eli Lilly and Company for the treatment of attention-deficit hyperactivity disorder and major depressive disorder. Although it showed promise in early clinical trials, it ultimately failed to gain approval for major depressive disorder due to lack of efficacy compared to selective serotonin reuptake inhibitors .
Méthodes De Préparation
The synthesis of Edivoxetine Hydrochloride involves several steps. One of the key intermediates is prepared via an efficient diazotization process . Another method involves a continuous Barbier reaction, which is an environmentally friendly alternative to the traditional Grignard batch process . The industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Edivoxetine Hydrochloride undergoes various chemical reactions, including N-formylation, which is a degradation pathway in the presence of carbohydrates commonly used in tablet excipients . The major degradation product identified is N-formyl edivoxetine. Common reagents and conditions used in these reactions include formic acid and reducing sugars. The presence of water or moisture accelerates this degradation pathway.
Applications De Recherche Scientifique
Edivoxetine Hydrochloride has garnered significant interest in the field of neuropharmacology. It is primarily classified as a selective norepinephrine reuptake inhibitor and targets the norepinephrine transporter to mitigate the reuptake of norepinephrine in the synaptic cleft . This compound has been explored for its utility in treating major depressive disorder, with some studies progressing to clinical trials while others remain in the preclinical phase. Its targeted action on norepinephrine levels is crucial in mood regulation and overall mental health.
Mécanisme D'action
The mechanism of action of Edivoxetine Hydrochloride involves the inhibition of the norepinephrine transporter, which increases the concentration of norepinephrine in the synaptic cleft . This enhances neurotransmission and can potentially lead to improved mood, increased energy levels, and better cognitive function. The selective nature of its action minimizes interaction with other neurotransmitter systems, potentially resulting in a more favorable side effect profile compared to non-selective antidepressants.
Comparaison Avec Des Composés Similaires
Edivoxetine Hydrochloride is similar to other selective norepinephrine reuptake inhibitors such as Esreboxetine . its unique chemical structure and targeted action on norepinephrine levels set it apart. Unlike some other compounds, Edivoxetine Hydrochloride failed to gain approval for major depressive disorder, highlighting the challenges in developing effective treatments for complex mental health conditions.
Propriétés
Formule moléculaire |
C18H27ClFNO4 |
|---|---|
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17?,18-;/m0./s1 |
Clé InChI |
WJDKGRLMNSHPON-SZOUEMSFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)F)C[C@](C2CCOCC2)(C3CNCCO3)O.Cl |
SMILES canonique |
COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


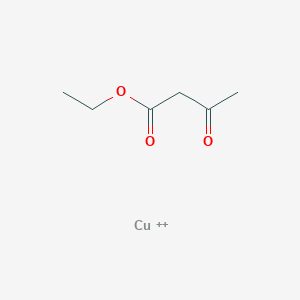

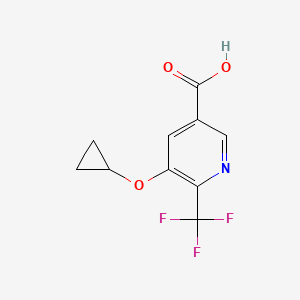
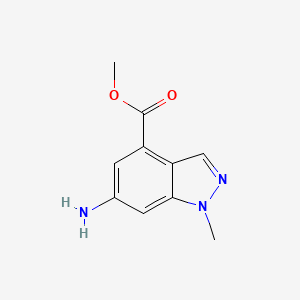
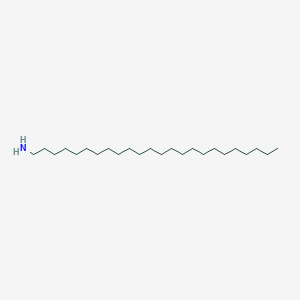
![5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14804100.png)
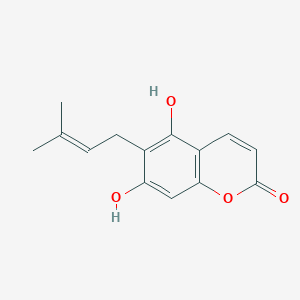
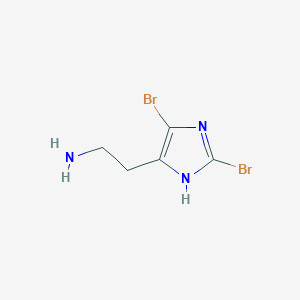
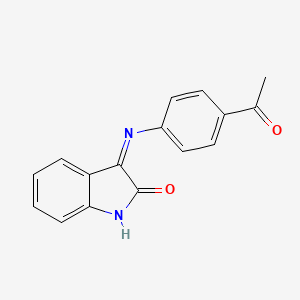
![2',7'-dibromo-10-phenyl-spiro[acridine-9(10H),9'-[9H]fluorene]](/img/structure/B14804113.png)
![benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B14804117.png)
![2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B14804130.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14804138.png)
